![molecular formula C9H11N3 B15092771 {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B15092771.png)
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It features a pyrrolo[2,3-b]pyridine core, which is known for its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the methyl and methanamine groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using similar synthetic routes as those described for laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
1H-pyrrolo[3,2-b]pyridine: Another isomer with distinct chemical properties and biological activities.
Uniqueness
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit FGFRs with high potency makes it a valuable compound for drug development .
Biological Activity
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyrrolo[2,3-b]pyridine core structure and has been investigated for various biological activities, particularly as an immunomodulator and an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression.
- Molecular Formula : C₉H₁₁N₃
- Molecular Weight : 161.20 g/mol
- CAS Number : 1638760-86-7
- Structure : The compound is characterized by the following SMILES notation:
CC1=CNC2=C1C=C(C=N2)CO
.
Anticancer Properties
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies indicate that this compound can inhibit the proliferation of cancer cells and induce apoptosis, particularly in breast cancer cell lines. Its mechanism of action appears to involve the inhibition of FGFRs, which play a crucial role in tumor growth and metastasis .
Immunomodulatory Effects
The compound has also shown potential as an immunomodulator. By interacting with specific biological targets such as FGFRs and Janus kinase (JAK) kinases, it modulates cellular processes that could contribute to therapeutic effects against immune disorders .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
{4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine | Methyl group at position 4 | Potentially different receptor activity |
{1H-pyrrolo[2,3-b]pyridine} | No substituents on nitrogen | General pharmacological activity |
{1H-pyrazolo[4,3-b]pyridine} | Pyrazole ring instead of pyrrole | Antimicrobial properties |
{1H-imidazo[4,5-b]pyridine} | Imidazole ring structure | Anticancer activity |
The distinct combination of structural elements in this compound contributes to its unique biological activities compared to similar compounds .
In Vitro Studies
A study highlighted the effectiveness of this compound in inhibiting cancer cell lines. The compound was tested against various breast cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation and induction of apoptosis . The following table summarizes the findings:
Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | FGFR inhibition |
MDA-MB-231 | 10 | Induction of apoptosis |
Mechanistic Insights
Further research into the mechanism of action revealed that this compound interacts with FGFRs and JAK kinases, leading to altered signaling pathways that promote apoptosis in cancer cells . These interactions are crucial for understanding how this compound can be utilized in therapeutic contexts.
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-4-11-9-8(6)2-7(3-10)5-12-9/h2,4-5H,3,10H2,1H3,(H,11,12) |
InChI Key |
PRRSIGPGVFGAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.